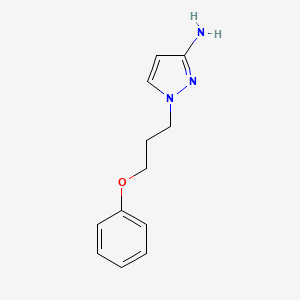

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine, commonly known as 3-Phenoxypropylpyrazolamine, is an organic compound that has been the subject of scientific research for many years. It is a derivative of pyrazole, a heterocyclic compound with a five-membered ring structure containing three nitrogen atoms and two carbon atoms. 3-Phenoxypropylpyrazolamine has been used in a variety of applications, including as an intermediate for the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a stabilizer for certain metal complexes. It has also been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(3-Phenoxypropyl)-1H-pyrazol-3-amine is a valuable precursor in the synthesis of a wide range of heterocyclic compounds. It has been utilized to produce pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and phenols, highlighting its importance in the field of synthetic chemistry (Gomaa & Ali, 2020).

Biological and Therapeutic Applications

The compound's derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects. Conjugation of this compound significantly enhances its biological activity, although the challenge of low absorption remains. This illustrates the compound's potential in developing new therapeutic agents with improved efficacy and safety profiles (Pei et al., 2016).

Drug Metabolism and Pharmacokinetics

Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions. This compound derivatives have been studied for their interactions with cytochrome P450 isoforms, which play a pivotal role in drug metabolism. The selectivity of these interactions can influence the pharmacokinetic properties of drugs, offering insights into the development of safer and more effective therapeutic agents (Khojasteh et al., 2011).

Mechanism of Action

Target of Action

It’s structurally related to a compound known as 1,3,4-trihydroxy-5- (3-phenoxypropyl)-cyclohexane-1-carboxylic acid, which targets 3-dehydroquinate dehydratase . This enzyme plays a crucial role in the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

Compounds with similar structures have been found to inhibit hiv-1 protease , suggesting that 1-(3-Phenoxypropyl)-1H-pyrazol-3-amine might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential similarity to other compounds, it may influence the shikimate pathway or pathways related to HIV-1 protease .

Pharmacokinetics

A structurally related compound, 101bhg-d01, was found to be rapidly absorbed into plasma with a half-life of about 30 hours . It was mainly excreted in feces . These findings might provide some insights into the ADME properties of this compound.

Result of Action

Related compounds have been found to exhibit inhibitory effects on hiv-1 protease , suggesting that this compound might have similar effects.

Action Environment

For instance, a related compound, 1-(3-phenoxypropyl) pyridazin-1-ium bromide, has been studied for its corrosion inhibition properties in an acidic environment .

properties

IUPAC Name |

1-(3-phenoxypropyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-12-7-9-15(14-12)8-4-10-16-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHXIHIDQDOTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)